Silane, dichlorobis(3,3,3-trifluoropropyl)-
Overview
Description
Silane, dichlorobis(3,3,3-trifluoropropyl)- is a chemical compound with the molecular formula C6H8Cl2F6Si and a molecular weight of 293.11 g/mol . This compound is characterized by the presence of two chlorine atoms and two 3,3,3-trifluoropropyl groups attached to a silicon atom. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorobis(3,3,3-trifluoropropyl)- typically involves the reaction of trichloro(3,3,3-trifluoropropyl)silane with a suitable reducing agent. One common method is the reduction of trichloro(3,3,3-trifluoropropyl)silane using a hydride source such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction proceeds as follows:
CF3CH2CH2SiCl3+LiAlH4→CF3CH2CH2SiCl2+LiAlCl4
Industrial Production Methods: In an industrial setting, the production of silane, dichlorobis(3,3,3-trifluoropropyl)- may involve large-scale reactions using similar reducing agents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Silane, dichlorobis(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, and thiols.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Condensation Conditions: Catalysts such as acids or bases to promote the formation of polysiloxanes.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Condensation Products: Polysiloxanes with varying chain lengths and properties.
Scientific Research Applications
Silane, dichlorobis(3,3,3-trifluoropropyl)- is utilized in several scientific research applications, including:
Surface Modification: It is used to modify the surface properties of materials, making them hydrophobic or oleophobic.
Polymer Synthesis: The compound is a precursor in the synthesis of fluorinated polymers and copolymers.
Biomedical Applications: It is explored for use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industrial Coatings: The compound is used in the formulation of coatings that provide resistance to chemicals and environmental degradation.
Mechanism of Action
The mechanism of action of silane, dichlorobis(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for surface modification and polymer synthesis. The trifluoropropyl groups impart unique properties such as hydrophobicity and chemical resistance.
Comparison with Similar Compounds
- Trichloro(3,3,3-trifluoropropyl)silane
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Dichlorodimethylsilane
Comparison: Silane, dichlorobis(3,3,3-trifluoropropyl)- is unique due to the presence of two trifluoropropyl groups, which enhance its hydrophobic and chemical-resistant properties compared to similar compounds. Trichloro(3,3,3-trifluoropropyl)silane, for example, has three chlorine atoms and is more reactive, while trimethoxy(3,3,3-trifluoropropyl)silane has methoxy groups that make it suitable for different applications.
Properties
IUPAC Name |
dichloro-bis(3,3,3-trifluoropropyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2F6Si/c7-15(8,3-1-5(9,10)11)4-2-6(12,13)14/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWVYOFYCWPDMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](CCC(F)(F)F)(Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060966 | |
Record name | Silane, dichlorobis(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
665-98-5 | |
Record name | Dichlorobis(3,3,3-trifluoropropyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=665-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichlorobis(3,3,3-trifluoropropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichlorobis(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichlorobis(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorobis(3,3,3-trifluoropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichlorobis(3,3,3-trifluoropropyl)silane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU7YT66G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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